molecular formula C25H27N3O2S B10985147 N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide

Cat. No.: B10985147
M. Wt: 433.6 g/mol
InChI Key: KOGZTXLFHBORPR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling Reactions: The benzothiazole and pyrrole intermediates are then coupled using a suitable linker, such as a 2-methoxyethyl group, through nucleophilic substitution or other coupling reactions.

    Amidation: The final step involves the formation of the amide bond between the pyrrole derivative and 3-phenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and dimethylpyrrole groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the benzothiazole ring or the amide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and phenyl rings, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide is investigated for its potential pharmacological activities. Compounds with benzothiazole and pyrrole moieties are known for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzothiazole ring, which is known for its electron-withdrawing characteristics.

Mechanism of Action

The mechanism of action of this compound in biological systems likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with protein active sites, while the pyrrole ring might engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-phenylacetamide: Similar structure but lacks the pyrrole ring and methoxyethyl group.

    N-(1,3-benzothiazol-2-yl)-3-phenylpropionamide: Similar but without the pyrrole and dimethyl groups.

    N-(1,3-benzothiazol-2-yl)-1H-pyrrole-2-carboxamide: Contains the pyrrole ring but lacks the phenylpropanamide group.

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C25H27N3O2S/c1-17-18(2)28(15-16-30-3)24(27-22(29)14-13-19-9-5-4-6-10-19)23(17)25-26-20-11-7-8-12-21(20)31-25/h4-12H,13-16H2,1-3H3,(H,27,29)

InChI Key

KOGZTXLFHBORPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)CCC4=CC=CC=C4)CCOC)C

Origin of Product

United States

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